REACTION_CXSMILES
|
[CH:1]([O:6][CH3:7])([O:4][CH3:5])OC.[Br:8][C:9]1[C:10](O)=[C:11]([C:18]([CH3:21])([CH3:20])[CH3:19])[CH:12]=[C:13](C(=O)C)[CH:14]=1.[CH3:23]I.[C:25](=[O:28])([O-])[O-].[K+].[K+]>C12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.CCCCCCC.O.CN(C)C=O.CO>[Br:8][C:9]1[CH:14]=[C:13]([C:1]([O:4][CH3:5])([O:6][CH3:7])[CH3:23])[CH:12]=[C:11]([C:18]([CH3:19])([CH3:21])[CH3:20])[C:10]=1[O:28][CH3:25] |f:3.4.5|
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Name
|
|
Quantity
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700 g
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Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
518 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
796 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)OC
|
Name
|
|
Quantity
|
678 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=C(C1)C(C)=O)C(C)(C)C)O
|
Name
|
|
Quantity
|
11.6 g
|
Type
|
catalyst
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
Name
|
|
Quantity
|
678 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
After stirring for 2.7 hours
|
Duration
|
2.7 h
|
Type
|
TEMPERATURE
|
Details
|
this was cooled on ice
|
Type
|
STIRRING
|
Details
|
this was stirred at room temperature
|
Type
|
STIRRING
|
Details
|
After stirring for 5.5 hours
|
Duration
|
5.5 h
|
Type
|
CUSTOM
|
Details
|
the solution was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2370 mL)
|
Type
|
ADDITION
|
Details
|
sodium sulfate (120.2 g) was added
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered by suction
|
Type
|
WASH
|
Details
|
rinsed with n-heptane (250 mL)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated (50° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)C(C)(OC)OC)C(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 808 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |